

Physical properties of 3-(2-Pyridyl)aniline melting point and boiling point

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Compound of Interest

Compound Name: 3-(2-Pyridyl)aniline

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Technical Guide: Physical Properties of 3-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **3-(2-Pyridyl)aniline**, specifically its melting and boiling points. It includes standardized experimental protocols for the determination of these properties and a representative synthetic workflow.

Core Physical Properties

3-(2-Pyridyl)aniline, also known as 2-(3-aminophenyl)pyridine, is a solid crystalline organic compound. Its key physical properties are summarized below.

Data Presentation

Physical Property	Value	Conditions
Melting Point	72-73 °C	Atmospheric Pressure
Boiling Point	145-147 °C	0.1 Torr (0.1 mmHg)

Experimental Protocols

While specific experimental data for the determination of the melting and boiling points of **3-(2-Pyridyl)aniline** are not publicly detailed, the following standard laboratory protocols are utilized for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity and is determined as a temperature range from the first sign of melting to the complete liquefaction of the sample.^[1]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)^[2]
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Watch glass

Procedure:

- Sample Preparation: If the crystalline sample of **3-(2-Pyridyl)aniline** is not already a fine powder, it should be gently crushed using a mortar and pestle to ensure uniform packing.^[2]^[3]
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample on a watch glass. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end.^[4] The packed sample height should be approximately 2-3 mm.^[4]
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.^[4]
 - For an unknown compound, a rapid preliminary heating (10-20 °C per minute) is performed to determine an approximate melting range.^[2]^[3]

- The apparatus is allowed to cool. A second sample is then heated rapidly to about 20 °C below the approximate melting point.^[4]
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.^[2]
- Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Vacuum Distillation)

The boiling point of **3-(2-Pyridyl)aniline** is provided at reduced pressure (vacuum), a common technique for compounds that may decompose at their atmospheric boiling point.^{[5][6]}

Apparatus:

- Vacuum distillation setup (round-bottom flask, Claisen adapter, condenser, receiving flask)^[7]
- Vacuum source (e.g., vacuum pump or water aspirator)^{[5][7]}
- Manometer for pressure measurement
- Heating mantle and stir plate with a stir bar
- Thermometer and adapter
- Vacuum grease

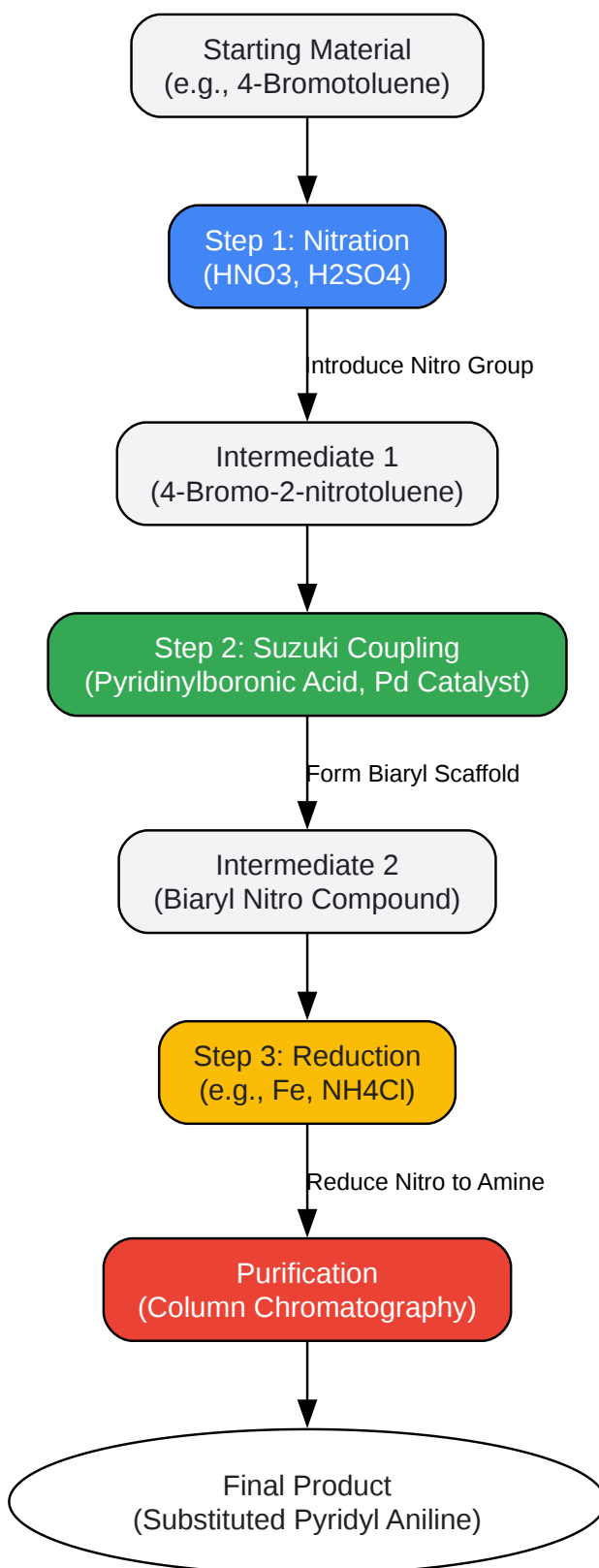
Procedure:

- Apparatus Assembly: All glassware is inspected for cracks or defects.^[7] The joints of the distillation apparatus are lightly greased to ensure a tight seal under vacuum.^[7] A stir bar is placed in the round-bottom flask to prevent bumping.^[7]
- Sample Introduction: The **3-(2-Pyridyl)aniline** sample is placed in the distilling flask.

- **System Evacuation:** The apparatus is connected to a vacuum trap and the vacuum source. The pressure inside the system is gradually reduced. The manometer is monitored to ensure the target pressure (e.g., 0.1 Torr) is reached and stable.^[5]
- **Heating and Distillation:**
 - Once the desired pressure is stable, the stirring is initiated and the heating mantle is turned on.
 - The temperature is slowly increased until the liquid begins to boil and the vapor phase starts to move into the condenser.
 - The temperature is recorded when the distillate is condensing and dripping into the receiving flask at a steady rate. This stable temperature reading is the boiling point at that specific pressure.^[5]
- **Shutdown:** After collecting the distillate, the heating is discontinued, and the apparatus is allowed to cool before slowly venting the system to atmospheric pressure.

Synthetic Workflow Visualization

While **3-(2-Pyridyl)aniline** can be sourced from chemical suppliers, it and its derivatives are often synthesized for research purposes. The following diagram illustrates a generalized, logical workflow for the synthesis of a substituted pyridyl aniline, such as 3-Methyl-4-(pyridin-4-yl)aniline, which involves common reactions in medicinal chemistry like nitration, Suzuki-Miyaura coupling, and reduction.^[8]



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Caption: Generalized workflow for the synthesis of a pyridyl aniline derivative.

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